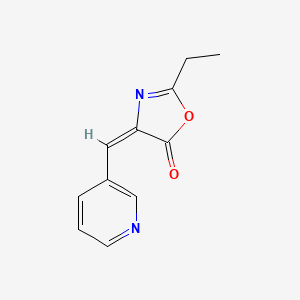

2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

(4E)-2-ethyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H10N2O2/c1-2-10-13-9(11(14)15-10)6-8-4-3-5-12-7-8/h3-7H,2H2,1H3/b9-6+ |

InChI Key |

YDEFTAZKIWGVGP-RMKNXTFCSA-N |

Isomeric SMILES |

CCC1=N/C(=C/C2=CN=CC=C2)/C(=O)O1 |

Canonical SMILES |

CCC1=NC(=CC2=CN=CC=C2)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Typical Reaction Conditions

| Reagents & Conditions | Description |

|---|---|

| N-substituted glycine (0.01 mol) | Starting amino acid derivative |

| Pyridine-3-carboxaldehyde (0.01 mol) | Aldehyde component |

| Sodium acetate (0.01 mol, 0.82 g) | Buffer and catalyst |

| Acetic anhydride (0.03 mol, 3.06 g) | Dehydrating agent |

| Reflux in boiling water bath for 3 hours | Reaction environment |

| Cooling and addition of ethanol (95%) | Precipitation of product |

| Recrystallization from acetic acid | Purification step |

This method yields the 2-ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one with good purity and yield (~75%) as reported in analogous oxazolone syntheses.

Catalyst-Assisted Synthesis

An alternative approach involves the use of catalysts such as zinc oxide (ZnO) to facilitate the condensation and cyclization steps at room temperature, reducing reaction time and improving yields.

- ZnO catalyzed reaction of hippuric acid (N-benzoylglycine) with substituted benzaldehydes in acetic anhydride.

- The reaction proceeds rapidly at room temperature with good yields.

- This method can be adapted for pyridine-3-carboxaldehyde as the aldehyde component to synthesize the target oxazolone.

| Catalyst | Reaction Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| ZnO | Room temperature | Short (minutes to hours) | High (typically >70%) | Mild conditions, eco-friendly |

This catalytic method offers a greener alternative to traditional reflux methods.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of oxazolones, including derivatives similar to this compound.

- Microwave-assisted reactions reduce reaction times from hours to minutes.

- The reaction mixture typically contains the oxazolone precursor and pyridine-3-carboxaldehyde.

- Solvents such as ethanol or acetic acid are used.

- The reaction is monitored by thin-layer chromatography (TLC).

- Products are isolated by filtration and recrystallization.

| Parameter | Microwave Method |

|---|---|

| Reaction time | Minutes (typically 5-30 min) |

| Temperature | Controlled microwave heating (e.g., 100-150 °C) |

| Solvent | Ethanol, acetic acid |

| Yield | Comparable or improved over conventional methods |

| Advantages | Faster, energy-efficient, cleaner reaction |

This method is particularly useful for rapid synthesis and screening of oxazolone derivatives.

Mechanistic Insights and Reaction Pathways

The formation of this compound generally follows these mechanistic steps:

- Formation of Schiff base (imine) between the amino group of the glycine derivative and the aldehyde group of pyridine-3-carboxaldehyde.

- Cyclization via intramolecular nucleophilic attack of the carboxylate oxygen on the imine carbon, facilitated by acetic anhydride as a dehydrating agent.

- Ring closure to form the oxazolone heterocycle.

- Isolation of the product by precipitation and recrystallization.

The presence of sodium acetate acts as a buffer and catalyst, stabilizing intermediates and promoting cyclization.

Summary Table of Preparation Methods

Research Findings and Notes

- The choice of aldehyde (pyridine-3-carboxaldehyde) is critical for the formation of the pyridinylmethylene substituent at the 4-position.

- Acetic anhydride serves both as a dehydrating agent and solvent in many protocols.

- Sodium acetate or zinc oxide can catalyze the reaction, influencing reaction time and yield.

- Microwave-assisted synthesis is gaining popularity due to its efficiency and environmental benefits.

- Purification typically involves recrystallization from acetic acid or ethanol to obtain analytically pure compounds.

- Characterization data (IR, NMR) confirm the formation of the oxazolone ring and the presence of the pyridinylmethylene group.

Chemical Reactions Analysis

Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the carbonyl carbon (C-5), leading to ring-opening. This reactivity is typical of azlactones (oxazol-5-ones) and is critical in peptide synthesis .

Key Insight : The ethyl group at C-2 sterically hinders nucleophilic attack slightly, while the pyridinylmethylene group at C-4 stabilizes intermediates via conjugation .

Cycloaddition Reactions

The exocyclic C-4 methylene group participates in [4+2] cycloadditions as an electron-deficient dienophile .

Example :

Reaction with furan under reflux yields a tricyclic product, as observed in analogous oxazolones .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at the meta position (relative to the nitrogen), though its electron-deficient nature limits reactivity .

| Reaction Type | Conditions | Products | Mechanistic Basis |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridinylmethylene oxazolone | Nitronium ion attacks the least deactivated position. |

| Sulfonation | SO₃/H₂SO₄, 100°C | Pyridine-3-sulfonic acid derivative | Electrophilic substitution under forcing conditions. |

Reduction Reactions

The exocyclic double bond and oxazolone ring are susceptible to reduction.

Note : Complete hydrogenation of the oxazolone ring requires harsher conditions (e.g., LiAlH₄) .

Condensation Reactions

The compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system .

Photochemical Reactions

Oxazolones exhibit photoisomerization and dimerization under UV light .

Biological Activity-Related Reactions

Derivatives of this compound show antimicrobial and anticancer properties, likely via:

Scientific Research Applications

2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The biological and physicochemical properties of oxazol-5(4H)-ones are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Key Observations:

Physicochemical Properties

- Melting Points: Derivatives like (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4312) melt at 185–186°C, indicating high crystallinity .

- Solubility: The pyridinylmethylene group may improve aqueous solubility compared to purely aromatic substituents (e.g., naphthalene in ) .

Molecular Docking and Mechanism

- COX/TRP Channel Binding: Oxazolone derivatives dock effectively into COX-1/2 and TRPV1 channels, with substituents influencing binding poses and steric interactions .

- DAPK1 Binding: C6’s pyridinyl and oxazolone groups form hydrogen bonds with DAPK1’s catalytic pocket, a mechanism likely shared by the target compound .

Biological Activity

2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, antifungal, and other relevant activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H11N3O

- CAS Number : 93634-54-9

This compound features an oxazole ring, which is known for its role in various biological processes and interactions.

1. Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including this compound, as anticancer agents. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT29 (Colorectal) | 58.44 | |

| Fluorouracil | HT29 | 381.16 | |

| Cisplatin | HT29 | 47.17 |

The CC50 value indicates the concentration required to kill 50% of the cells. The promising activity against HT29 suggests that this compound could be a candidate for further development as an anticancer drug.

2. Antibacterial Activity

The antibacterial properties of oxazole derivatives have also been explored. In vitro studies have shown that certain derivatives exhibit significant activity against common bacterial strains.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Effective |

| Escherichia coli | 0.0039 - 0.025 | Effective |

These findings indicate that compounds like this compound may possess considerable antibacterial potential, warranting further investigation into their mechanisms of action and efficacy in clinical settings .

3. Antifungal Activity

Research has demonstrated that oxazole compounds can exhibit antifungal properties. The effectiveness of these compounds against fungal pathogens highlights their potential use in treating fungal infections.

Case Studies

Several case studies have been conducted to assess the biological activity of similar oxazole derivatives:

- Anticancer Study : A study evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The results showed that certain modifications to the oxazole ring enhanced cytotoxicity significantly .

- Antimicrobial Study : In another study focusing on antimicrobial activity, researchers synthesized several oxazolone derivatives and tested them against bacterial and fungal strains. The results indicated that specific structural features contributed to enhanced antibacterial and antifungal activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one?

- Methodological Answer : The compound is typically synthesized via Erlenmeyer azlactone formation. This involves condensation of N-acylated glycine derivatives (e.g., 2-(4-sulfonylbenzamido)acetic acid) with aromatic aldehydes (e.g., pyridine-3-carbaldehyde) in the presence of acetic anhydride and fused sodium acetate under reflux. Recrystallization from ethanol yields the pure product .

Q. How is structural characterization of oxazol-5(4H)-one derivatives performed?

- Methodological Answer : Key techniques include:

- ¹H/¹³C-NMR : To confirm substitution patterns and exocyclic double-bond geometry (e.g., E/Z isomerism).

- FT-IR : For carbonyl (C=O, ~1750 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) stretching frequencies.

- Mass spectrometry (EI/ESI) : To verify molecular ion peaks and fragmentation patterns.

- Elemental analysis : To validate purity and stoichiometry .

Q. What in vitro assays are used to evaluate cytotoxicity of oxazol-5(4H)-ones?

- Methodological Answer : Standard bioassays include:

- Daphnia magna and Artemia salina lethality tests (24–48 hr exposure; LC₅₀ calculation).

- Cell viability assays (e.g., MTT) on human cell lines for preliminary toxicity screening. These models are cost-effective alternatives to vertebrate testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during oxazol-5(4H)-one synthesis?

- Methodological Answer : Racemization occurs via oxazolone intermediate formation during peptide coupling. Mitigation strategies include:

- Using Nα-urethane-protected amino acids (e.g., Fmoc) to reduce oxazolone formation.

- Avoiding strong bases or prolonged reaction times during activation steps.

- Monitoring stereochemistry via chiral HPLC or circular dichroism (CD) .

Q. What computational methods predict the biological targets of this compound?

- Methodological Answer : Molecular docking studies against pain/inflammation targets (e.g., COX-1/2, TRPV1/TRPA1 channels) are performed using:

- Software : AutoDock Vina or Schrödinger Suite.

- Protocol : Validate docking poses by superimposing co-crystallized ligands (RMSD <2 Å). Binding energies (ΔG) and interactions (H-bonds, hydrophobic contacts) are analyzed for selectivity .

Q. How to reconcile contradictory antimicrobial activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Strain variability : Use standardized strains (e.g., ATCC E. coli or S. aureus).

- Assay conditions : Control pH, solvent (DMSO ≤1%), and incubation time.

- Reference standards : Compare against clinically relevant antibiotics (e.g., streptomycin for Gram-negative bacteria) .

Q. What mechanisms explain the neuroprotective effects of 4-(pyridin-3-ylmethylene)oxazol-5(4H)-one derivatives?

- Methodological Answer : In vitro studies suggest inhibition of death-associated protein kinase 1 (DAPK1) , which reduces Aβ-induced apoptosis and ischemic neuronal death. Validate via:

- Kinase activity assays : Measure IC₅₀ using recombinant DAPK1 and ATP-competitive inhibitors.

- Western blotting : Quantify phosphorylation of downstream targets (e.g., GluN2B subunit) .

Data Analysis & Experimental Design

Q. How to analyze stereochemical outcomes in oxazol-5(4H)-one derivatives?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity of substituents to confirm E/Z configuration.

- X-ray crystallography : Resolve absolute configuration (e.g., using SHELXL for refinement). Note that SHELX programs remain widely used for small-molecule crystallography despite newer alternatives .

Q. What statistical approaches validate cytotoxicity assay reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.